molecular formula C14H18ClNOS B5462579 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride

2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride

Cat. No.: B5462579
M. Wt: 283.8 g/mol
InChI Key: KRWZVNXNLIHTOB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. These compounds are characterized by the presence of a phenyl group attached to an ethanamine backbone. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the ethanamine backbone: This can be achieved through the reaction of 4-methoxybenzaldehyde with a suitable amine under reductive amination conditions.

    Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the ethanamine backbone with a thiophen-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

    Reduction: Reduction reactions can occur at the phenyl ring or the ethanamine backbone.

    Substitution: The compound can undergo substitution reactions, especially at the methoxy group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: Potential therapeutic applications, although specific uses would require further research.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride would depend on its specific interactions with biological targets. Potential molecular targets could include receptors or enzymes, and the compound could modulate their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethanamine: Lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)ethanamine: Lacks the 4-methoxyphenyl group.

Uniqueness

The presence of both the 4-methoxyphenyl and thiophen-2-ylmethyl groups in 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride makes it unique compared to its analogs. This unique structure could confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS.ClH/c1-16-13-6-4-12(5-7-13)8-9-15-11-14-3-2-10-17-14;/h2-7,10,15H,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWZVNXNLIHTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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